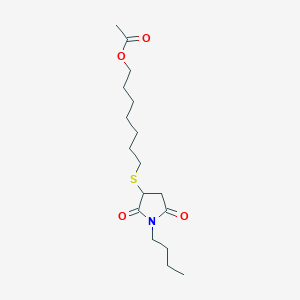
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a thioether linkage, and an acetate ester group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amide precursor under acidic or basic conditions.
Thioether Formation: The thioether linkage is introduced by reacting the pyrrolidinone derivative with a suitable thiol compound, often under mild conditions to prevent side reactions.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The thioether and acetate groups can participate in binding interactions, while the pyrrolidinone ring may enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
- tert-Butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate
- 2,5-Dioxopyrrolidin-1-yl acetate
Uniqueness
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate is unique due to its combination of a thioether linkage and an acetate ester group, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may offer enhanced stability, reactivity, and versatility in various applications.
特性
分子式 |
C17H29NO4S |
|---|---|
分子量 |
343.5 g/mol |
IUPAC名 |
7-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfanylheptyl acetate |
InChI |
InChI=1S/C17H29NO4S/c1-3-4-10-18-16(20)13-15(17(18)21)23-12-9-7-5-6-8-11-22-14(2)19/h15H,3-13H2,1-2H3 |
InChIキー |
YMEGYHJDYKTABU-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)CC(C1=O)SCCCCCCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




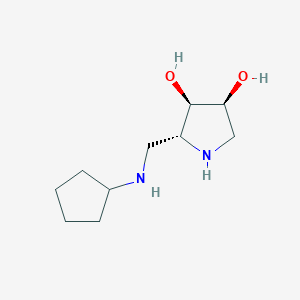
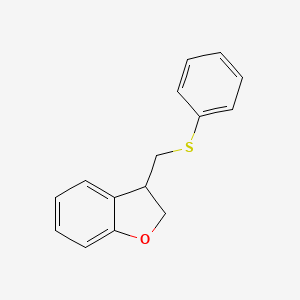

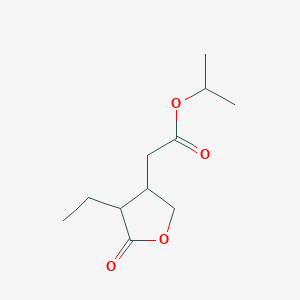
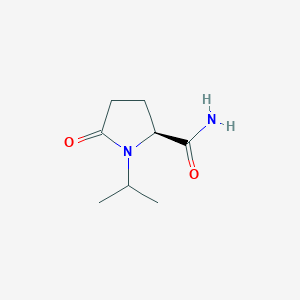



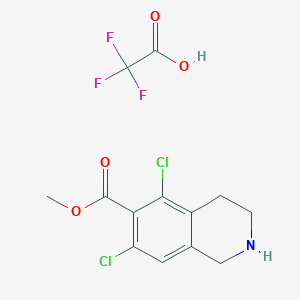
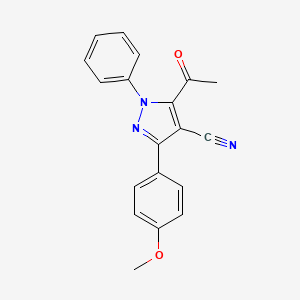
![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12886373.png)

